molecular formula C12H18F6Sn B14753671 Stannane, dibutylbis(trifluoroethenyl)- CAS No. 2127-90-4

Stannane, dibutylbis(trifluoroethenyl)-

Katalognummer: B14753671
CAS-Nummer: 2127-90-4
Molekulargewicht: 394.97 g/mol
InChI-Schlüssel: KKNZHNVLODZHLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stannane, dibutylbis(trifluoroethenyl)- is a chemical compound with the molecular formula C12H18F6Sn. It is a type of organotin compound, which means it contains tin (Sn) bonded to carbon © atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, dibutylbis(trifluoroethenyl)- typically involves the reaction of dibutyltin dichloride with trifluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of Stannane, dibutylbis(trifluoroethenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and efficiency. The industrial production methods also incorporate purification steps, such as distillation or recrystallization, to remove impurities and obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Stannane, dibutylbis(trifluoroethenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Stannane, dibutylbis(trifluoroethenyl)- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Stannane, dibutylbis(trifluoroethenyl)- involves its interaction with molecular targets and pathways. For example, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate various chemical transformations. The trifluoroethenyl groups play a crucial role in stabilizing the intermediate species and enhancing the reactivity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Stannane, dibutylbis(trifluoroethenyl)- is unique due to the presence of trifluoroethenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various applications compared to other organotin compounds .

Eigenschaften

CAS-Nummer

2127-90-4

Molekularformel

C12H18F6Sn

Molekulargewicht

394.97 g/mol

IUPAC-Name

dibutyl-bis(1,2,2-trifluoroethenyl)stannane

InChI

InChI=1S/2C4H9.2C2F3.Sn/c2*1-3-4-2;2*3-1-2(4)5;/h2*1,3-4H2,2H3;;;

InChI-Schlüssel

KKNZHNVLODZHLS-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(C(=C(F)F)F)C(=C(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.